molecular formula C12H15Cl2N3 B1469461 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 87628-50-0

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No. B1469461
CAS RN: 87628-50-0
M. Wt: 272.17 g/mol
InChI Key: JXUHXWSFQWLPOB-UHFFFAOYSA-N
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Description

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the CAS Number: 87628-50-0 . It has a molecular weight of 272.18 . The IUPAC name for this compound is 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been widely studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is complex. The InChI code for this compound is 1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Structural and Optical Properties

The scientific applications of compounds similar to 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride have been explored mainly in the fields of material sciences and organic chemistry. Notably, derivatives of pyrazolo[4,3-b]pyridine have been synthesized and characterized, revealing their structural and optical properties. Zedan, El-Taweel, and El-Menyawy (2020) studied two pyridine derivatives, exhibiting monoclinic polycrystalline nature and notable optical functions. The compounds showed indirect allowed optical energy gaps and were utilized to fabricate heterojunctions, indicating their potential in electronic device applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Tautomerism and Structural Transformation

In another study, Gubaidullin et al. (2014) focused on the tautomerism of 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, revealing its zwitterionic nature and structural instability in solution. The research emphasized the compound's complex transformation products in various conditions, contributing to the understanding of its chemical behavior and potential applications in synthetic chemistry (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Antiproliferative Activity

Razmienė et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity against various cancer cell lines. One compound, in particular, displayed potent antiproliferative effects and induced cell death, suggesting the potential of these derivatives in developing anticancer therapies (Razmienė et al., 2021).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives have been a focal point of research, exploring their stability, crystal structure, and optical properties. El-Menyawy, Zedan, and Nawar (2019) prepared and characterized two such derivatives, highlighting their thermal stability and optical band gaps. Their findings pave the way for potential applications in optoelectronic devices (El-Menyawy, Zedan, & Nawar, 2019).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUHXWSFQWLPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

CAS RN

87628-50-0
Record name 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 2
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 3
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 4
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 5
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 6
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

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